Cas no 72168-01-5 (Benzenethiol, 2-amino-5-bromo-3-methyl-)

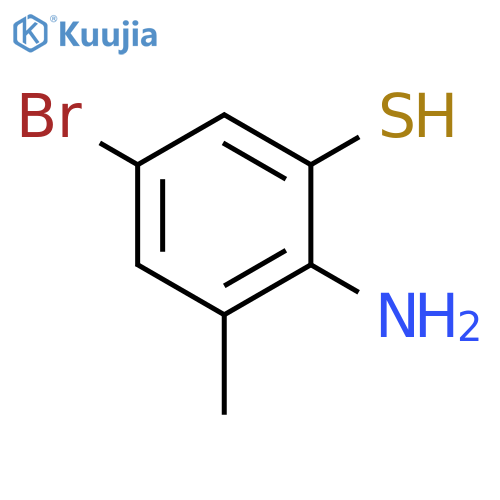

72168-01-5 structure

商品名:Benzenethiol, 2-amino-5-bromo-3-methyl-

Benzenethiol, 2-amino-5-bromo-3-methyl- 化学的及び物理的性質

名前と識別子

-

- Benzenethiol, 2-amino-5-bromo-3-methyl-

- 2-amino-5-bromo-3-methylbenzenethiol

- 72168-01-5

- DTXSID10464038

- AKOS014385832

- 2-amino-5-bromo-3-methylbenzene-1-thiol

-

- MDL: MFCD21137057

- インチ: InChI=1S/C7H8BrNS/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,9H2,1H3

- InChIKey: ZXDVWOUYKJNWHD-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=CC(=C1N)S)Br

計算された属性

- せいみつぶんしりょう: 216.95614

- どういたいしつりょう: 216.95608g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 120

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 27Ų

じっけんとくせい

- PSA: 26.02

Benzenethiol, 2-amino-5-bromo-3-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D658294-1g |

2-Amino-5-bromo-3-methylbenzenethiol |

72168-01-5 | 95% | 1g |

$595 | 2024-05-23 | |

| eNovation Chemicals LLC | D658294-1g |

2-Amino-5-bromo-3-methylbenzenethiol |

72168-01-5 | 95% | 1g |

$595 | 2025-02-20 | |

| eNovation Chemicals LLC | D658294-1g |

2-Amino-5-bromo-3-methylbenzenethiol |

72168-01-5 | 95% | 1g |

$595 | 2025-02-21 |

Benzenethiol, 2-amino-5-bromo-3-methyl- 関連文献

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

72168-01-5 (Benzenethiol, 2-amino-5-bromo-3-methyl-) 関連製品

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量